molecular formula C24H25FN6O B10921858 3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10921858
M. Wt: 432.5 g/mol
InChI Key: ITHSNDLUTODFNU-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structural features, including a cyclopropyl group, a dimethylpyrazole moiety, an ethyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the dimethylpyrazole moiety: This step involves the alkylation of the pyrazolopyridine core with a dimethylpyrazole derivative under basic conditions.

    Incorporation of the ethyl group: The ethyl group is introduced through an alkylation reaction using ethyl halides and a suitable base.

    Addition of the fluorophenyl group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction, often using fluorobenzene derivatives and strong bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

Scientific Research Applications

3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-BROMOPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 3-CYCLOPROPYL-N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

3-cyclopropyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H25FN6O/c1-4-18-11-20(24(32)26-12-16-13-30(3)28-14(16)2)21-22(15-5-6-15)29-31(23(21)27-18)19-9-7-17(25)8-10-19/h7-11,13,15H,4-6,12H2,1-3H3,(H,26,32)

InChI Key

ITHSNDLUTODFNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NCC5=CN(N=C5C)C

Origin of Product

United States

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